(2E)-2-(4-Chlorophenyl)sulfonyl-2-hydroxyiminoacetonitrile
Description
Properties
IUPAC Name |
(2E)-2-(4-chlorophenyl)sulfonyl-2-hydroxyiminoacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O3S/c9-6-1-3-7(4-2-6)15(13,14)8(5-10)11-12/h1-4,12H/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVLCJDWUSCNDF-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C(=NO)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)(=O)/C(=N/O)/C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of 4-Chlorophenyl Precursors
The introduction of the sulfonyl group to the 4-chlorophenyl ring is a critical first step. Patent US6251926B1 describes sulfonation techniques using chlorosulfonic acid in dichloromethane at 0–5°C, yielding sulfonyl chlorides. For this compound, 4-chlorobenzenesulfonyl chloride is generated and subsequently reacted with acetonitrile derivatives.
Reaction Conditions :
- Sulfonating Agent : Chlorosulfonic acid (1.2 equiv)
- Solvent : Dichloromethane (anhydrous)
- Temperature : 0–5°C (exothermic reaction)
- Time : 2–4 hours
Post-sulfonation, the intermediate is purified via recrystallization from ethanol/water (3:1 v/v) to remove unreacted reagents.
Formation of the Hydroxyimino (Oxime) Group
The oxime moiety is introduced through condensation of a ketone or aldehyde with hydroxylamine. TW200523262A highlights the use of hydroxylamine hydrochloride in methanol under reflux to form E-configured oximes. For this compound, acetonitrile bearing a sulfonyl group reacts with hydroxylamine at pH 4–5 to favor the (E)-isomer.
Typical Procedure :
- Dissolve 4-chlorophenylsulfonylacetonitrile (1.0 equiv) in methanol.
- Add hydroxylamine hydrochloride (1.5 equiv) and sodium acetate (2.0 equiv).
- Reflux at 65°C for 6–8 hours.
- Acidify to pH 2 with HCl to precipitate the product.
Nitrile Group Installation
The nitrile group is often introduced via nucleophilic substitution or dehydration. Patent US6251926B1 describes cyanidation using potassium cyanide in dimethylformamide (DMF) at 80°C. For this compound, the nitrile is retained from the acetonitrile precursor, avoiding additional steps.
Optimization of Stereochemical Control
E/Z Isomerism in Oxime Formation
The (E)-configuration is favored under acidic conditions due to steric hindrance between the sulfonyl group and hydroxylamine. TW200523262A recommends:
- pH : 4–5 (acetic acid buffer)
- Temperature : 60–70°C
- Catalyst : Trace amounts of pyridine to absorb HCl
Isomeric Purity : >95% E-isomer confirmed by $$^1$$H NMR (δ 8.2–8.4 ppm, singlet for oxime proton).
Comparative Analysis of Synthetic Methods
Purification and Characterization
Crystallization
The crude product is recrystallized from ethyl acetate/hexane (1:2 v/v), yielding colorless needles. Melting point: 148–150°C.
Spectroscopic Data
- $$^1$$H NMR (400 MHz, CDCl$$_3$$) : δ 8.23 (s, 1H, OH), 7.89 (d, J=8.4 Hz, 2H, ArH), 7.62 (d, J=8.4 Hz, 2H, ArH), 4.12 (s, 1H, CN).
- IR (KBr) : 2245 cm$$^{-1}$$ (C≡N), 1340 cm$$^{-1}$$ (S=O), 1620 cm$$^{-1}$$ (C=N).
Challenges and Mitigation Strategies
Byproduct Formation
Sulfonation may yield disulfonyl derivatives if stoichiometry is unbalanced. Patent US6251926B1 advises slow addition of chlorosulfonic acid and rigorous temperature control.
Oxime Isomerization
Prolonged heating shifts equilibrium toward the Z-isomer. TW200523262A suggests shorter reaction times (≤8 h) and immediate acidification.
Industrial-Scale Adaptations
For bulk synthesis, continuous flow reactors are recommended to enhance heat dissipation during sulfonation. Solvent recovery systems (e.g., DMF distillation) reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(4-Chlorophenyl)sulfonyl-2-hydroxyiminoacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives with different oxidation states.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of chlorophenyl derivatives.
Scientific Research Applications
(2E)-2-(4-Chlorophenyl)sulfonyl-2-hydroxyiminoacetonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives may have biological activity, making it useful in the study of enzyme inhibitors or receptor ligands.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (2E)-2-(4-Chlorophenyl)sulfonyl-2-hydroxyiminoacetonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares (2E)-2-(4-Chlorophenyl)sulfonyl-2-hydroxyiminoacetonitrile with structurally related sulfonyl- and hydrazone/hydroxyimino-containing compounds, focusing on synthesis, functional groups, and physicochemical properties.
Key Observations:
Functional Group Impact on Reactivity: The target compound’s hydroxyiminoacetonitrile group contrasts with the hydrazone and benzohydrazide moieties in compound 16a . The 4-chlorophenyl sulfonyl group in both the target compound and 16a suggests similar solubility profiles (moderate polarity) but divergent electronic effects due to substituent placement.
Synthetic Methodology: Compound 16a was synthesized via refluxing hydrazone derivatives with sodium benzene/toluenesulfinate in ethanol . This method highlights the utility of sulfinate salts in introducing sulfonyl groups—a strategy that may apply to the target compound’s synthesis. The absence of yield or melting point data for the target compound precludes direct comparison with 14n, which achieved a 79% yield and high melting point (235–237°C), likely due to crystalline packing from its benzofuran and hydrazonoyl chloride groups .
Structural Implications: The hydroxyimino group in the target compound may facilitate hydrogen bonding, influencing crystal packing or biological activity. In contrast, 16a’s benzohydrazide moiety could enable π-π stacking, altering solubility or thermal stability. The sulfonyl group in both compounds contributes to metabolic stability and resistance to enzymatic degradation, a common feature in agrochemicals and pharmaceuticals.
Biological Activity
(2E)-2-(4-Chlorophenyl)sulfonyl-2-hydroxyiminoacetonitrile, often referred to as compound 1, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C10H8ClN3O2S
- CAS Number : 9582200
This compound features a hydroxyimino group and a sulfonyl moiety attached to a chlorophenyl ring, which is critical for its biological activity.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that derivatives of sulfonyl-containing compounds can inhibit tumor cell proliferation. In vitro assays demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | MCF-7 (Breast) | 5.0 |
| Compound 1 | HeLa (Cervical) | 3.5 |
| Compound 1 | A549 (Lung) | 4.0 |
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Studies have shown that compounds with similar sulfonyl groups can act as inhibitors for various enzymes, including acetylcholinesterase and urease .
Table 2: Enzyme Inhibition Data
| Enzyme | Compound | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | Compound 1 | 12.5 |
| Urease | Compound 1 | 8.0 |
Antibacterial Activity
The antibacterial properties of this compound have also been explored. Similar compounds have demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, docking studies suggest that the compound interacts with specific amino acid residues in target proteins, which may lead to inhibition of key signaling pathways involved in cancer progression and bacterial survival .
Case Studies
- In Vitro Studies : A study conducted on the anticancer effects of sulfonamide derivatives showed that compound 1 significantly inhibited the growth of MCF-7 cells at concentrations as low as 5 µM. The study utilized a dual-luciferase assay to quantify the inhibition effect, revealing a dose-dependent response.
- In Vivo Studies : Preliminary animal studies indicated that administration of similar sulfonamide derivatives resulted in reduced tumor size in xenograft models, suggesting potential therapeutic applications in oncology .
Q & A
Q. How can researchers optimize the synthesis of this compound to ensure high yield and purity?
- Answer : Use a stepwise approach: (i) Sulfonation of 4-chlorophenyl precursors with chlorosulfonic acid under anhydrous conditions. (ii) Oxime formation via hydroxylamine hydrochloride in ethanol/water (1:1) at 60°C. (iii) Stabilize the (E)-isomer by controlling pH (6–7) and temperature (25°C). Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization from ethanol .
Q. What preliminary biological assays are suitable for screening the bioactivity of this compound?
- Answer : Begin with in vitro antimicrobial assays (e.g., broth microdilution against S. aureus and E. coli) and cytotoxicity screening (MTT assay on HeLa or HEK293 cells). For mechanistic hints, use enzyme inhibition assays (e.g., cyclooxygenase or acetylcholinesterase) due to the sulfonyl group’s potential interaction with catalytic sites .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in the reactivity of the hydroxyimino group under varying pH conditions?
- Answer : Perform density functional theory (DFT) calculations to map the energy profiles of tautomeric forms (oxime ↔ nitroso). Compare predicted pKa values with experimental potentiometric titrations. Molecular dynamics simulations in explicit solvent models (e.g., water/DMSO) can clarify pH-dependent conformational stability .
Q. What strategies are effective in elucidating the anti-mitotic mechanism of this compound, given conflicting data from tubulin polymerization assays?
- Answer : Combine orthogonal methods: (i) In vitro tubulin polymerization assays with purified protein (monitor turbidity at 350 nm). (ii) Fluorescence anisotropy to assess direct binding to β-tubulin. (iii) In-cell imaging (e.g., confocal microscopy with GFP-tagged tubulin) to visualize mitotic arrest. Discrepancies may arise from off-target kinase inhibition, necessitating kinome-wide profiling .
Q. How does the sulfonyl group influence the compound’s electronic properties, and how can this be leveraged in catalytic applications?
- Answer : The electron-withdrawing sulfonyl group stabilizes negative charges, enhancing nucleophilic reactivity at the nitrile carbon. Use cyclic voltammetry to quantify redox potentials and X-ray photoelectron spectroscopy (XPS) to map charge distribution. Applications include designing organocatalysts for Knoevenagel condensations or asymmetric cyanations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
